molecular formula C14H17ClN2O2 B2503346 (2R)-2-(2-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)-2-hydroxyacetamide CAS No. 1799286-88-6

(2R)-2-(2-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)-2-hydroxyacetamide

Katalognummer B2503346
CAS-Nummer: 1799286-88-6
Molekulargewicht: 280.75
InChI-Schlüssel: ZEWPVRKUSXTZIU-PIJUOVFKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-(2-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)-2-hydroxyacetamide is a chemical compound that has been widely studied for its potential therapeutic applications in various fields of research. The compound is commonly referred to as 'Larotrectinib' and has been found to possess potent anti-cancer properties, making it a promising candidate for the treatment of various types of cancer.

Wirkmechanismus

Larotrectinib works by inhibiting the activity of a specific protein called TRK (tropomyosin receptor kinase), which is involved in the growth and spread of cancer cells. By inhibiting the activity of TRK, Larotrectinib can effectively block the growth and spread of cancer cells, leading to tumor regression and improved patient outcomes.
Biochemical and Physiological Effects:
Larotrectinib has been shown to have a number of biochemical and physiological effects, including the inhibition of TRK activity, the induction of apoptosis (programmed cell death) in cancer cells, and the suppression of tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of Larotrectinib as a research tool is its potent anti-cancer properties, which make it a valuable candidate for the development of new cancer therapies. However, one of the limitations of Larotrectinib is its high cost, which can make it difficult to use in large-scale experiments.

Zukünftige Richtungen

There are several potential future directions for the study of Larotrectinib, including:
1. Further investigation of its anti-cancer properties in different types of cancer.
2. Development of new and more efficient synthesis methods for the compound.
3. Investigation of the potential side effects of Larotrectinib and the development of strategies to mitigate these effects.
4. Exploration of the use of Larotrectinib in combination with other anti-cancer drugs for improved therapeutic outcomes.
5. Investigation of the potential use of Larotrectinib in other fields of research, such as neurology and immunology.
Conclusion:
Larotrectinib is a promising candidate for the development of new cancer therapies, with potent anti-cancer properties and a well-understood mechanism of action. While there are some limitations to its use in large-scale experiments, its potential as a research tool and therapeutic agent make it an important area of study for future research.

Synthesemethoden

The synthesis of Larotrectinib involves a multi-step process that starts with the preparation of 2-chloroaniline, which is then reacted with 2-bromoacetophenone to obtain the intermediate product. The intermediate is then subjected to a series of reactions, including a Grignard reaction and a cyanation reaction, to obtain the final product.

Wissenschaftliche Forschungsanwendungen

Larotrectinib has been extensively studied for its potential therapeutic applications in the field of oncology. The compound has been found to possess potent anti-cancer properties and has been shown to be effective against a wide range of cancer types, including pediatric cancers, solid tumors, and rare cancers.

Eigenschaften

IUPAC Name

(2R)-2-(2-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)-2-hydroxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-14(2,3)11(8-16)17-13(19)12(18)9-6-4-5-7-10(9)15/h4-7,11-12,18H,1-3H3,(H,17,19)/t11?,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWPVRKUSXTZIU-PIJUOVFKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)NC(=O)C(C1=CC=CC=C1Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(C#N)NC(=O)[C@@H](C1=CC=CC=C1Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(2-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)-2-hydroxyacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.